molecular formula C10H7NO B1332841 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile CAS No. 60899-34-5

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No. B1332841
CAS RN: 60899-34-5
M. Wt: 157.17 g/mol
InChI Key: SCTBWJINDJVNDM-UHFFFAOYSA-N
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Description

The compound "1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile" is a heterocyclic organic molecule that is part of a broader class of compounds with potential applications in various fields of chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and potential synthesis routes for "1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile".

Synthesis Analysis

The synthesis of related heterocyclic carbonitriles often involves multicomponent reactions or the use of specific reagents to construct the core structure. For example, the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent leads to the formation of pyrrole derivatives, suggesting that similar reagents might be used to synthesize indene carbonitriles . Additionally, the synthesis of 1-Oxo-1H-phenalene-2,3-dicarbonitrile required a structural revision, indicating that the synthesis of complex heterocycles can be non-trivial and may involve unexpected pathways .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR and X-ray diffraction. For instance, the structure of 1-Oxo-1H-phenalene-2,3-dicarbonitrile was confirmed by detailed NMR studies and X-ray diffraction . These techniques are crucial for confirming the identity of synthesized compounds and could be applied to "1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile" to ensure the accuracy of its synthesis.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes a variety of transformations. For example, indeno[2,1-c]pyridine-4-carbonitriles can be dehydrogenated using reagents like KMnO4 or chloranil, which could be relevant for modifying the structure of "1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile" . Moreover, the compound 2,2'-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione) was synthesized using a green strategy, which could inspire environmentally friendly approaches to synthesize related indene carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by their electronic properties, such as HOMO-LUMO gaps, and their optical properties, including UV/Vis absorption and fluorescence. For instance, the indeno[2,1-c]pyridine-4-carbonitriles exhibit a broad absorption band and, in some cases, fluorescence . Similarly, the optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes were examined, which could provide insights into the potential optical applications of "1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile" .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile and its derivatives are extensively used in the synthesis of various heterocyclic compounds. This includes the preparation of indeno[1,2-b]pyridine and benzo[h]quinoline derivatives under solvent-free conditions, which are significant for their simplicity and efficiency in synthesis (Rong et al., 2009).

Structural Revision and Mechanistic Studies

Research on compounds like 1-Oxo-1H-phenalene-2,3-dicarbonitrile, a structurally similar compound, has led to revised structural understanding and mechanistic studies. This contributes significantly to the field of organic chemistry, particularly in the synthesis and characterization of novel heterocyclic scaffolds (Lenk et al., 2014).

Application in Organic Photovoltaics

Compounds containing the 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile structure have been utilized in the development of nonfullerene polymer solar cells. These materials, due to their unique electronic properties and structural configurations, contribute to achieving high power conversion efficiencies in solar cell applications (Wang et al., 2018).

Corrosion Inhibition Studies

Derivatives of 1-Oxo-2,3-dihydro-1H-indene have shown potential as corrosion inhibitors, particularly for mild steel in acidic solutions. This application is crucial in materials science and engineering, offering protection for metals in corrosive environments (Saady et al., 2018).

Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons

Research involving 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile derivatives has led to the development of novel methods for synthesizing heteroatom-containing partially reduced polycyclic aromatic hydrocarbons. These compounds are significant in various fields, including pharmaceuticals and material science (Pratap & Ram, 2009).

Spectroscopic Characterization and NLO Studies

Compounds based on 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile have been subjected to spectroscopic characterization, DFT, and TD-DFT/PCM calculationsto determine their molecular structure and electronic properties. These studies are essential for understanding the nonlinear optical (NLO) properties and potential applications in photovoltaic devices (Wazzan et al., 2016).

Photovoltaic and Photosensitivity Applications

The derivatives of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile are also investigated for their photovoltaic properties. These studies include the development of organic-inorganic photodiode fabrication, enhancing the understanding of these compounds' utility in light-sensitive applications (Zeyada et al., 2016).

Catalytic Applications in Organic Synthesis

The use of 1-Oxo-2,3-dihydro-1H-indene derivatives in catalytic processes, such as the rhodium(I)-catalyzed carbon–carbon bond cleavage, represents a significant application in organic synthesis. This enables the synthesis of novel compounds through innovative catalytic mechanisms (Hu et al., 2022).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

1-oxo-2,3-dihydroindene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTBWJINDJVNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC(=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372844
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

CAS RN

60899-34-5
Record name 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60899-34-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2,3-dihydro-1H-inden-1-one (1.00 g, 4.74 mmol) in 5 mL of DMF was added Zn(CN)2 (556 mg, 4.74 mmol) and Pd(PPh3)4 (77 mg, 0.14 mmol), and the reaction mixture was stirred under microwave irradiation for 1 h at 165° C. The solvent was removed in vacuum to afford the crude compound, which was purified via column chromatography to afford 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
556 mg
Type
catalyst
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Liu, J Han, A Nakano, H Konno, H Moriwaki, H Abe… - Chirality, 2022 - Wiley Online Library
Amino acids (AAs) play an important role in the modern health industry as key synthetic precursors for pharmaceuticals, biomaterials, biosensors, and drug delivery systems. Currently, …
Number of citations: 19 onlinelibrary.wiley.com
L Yang, K Zhang, M Xu, Y Xie, X Meng… - Angewandte Chemie …, 2022 - Wiley Online Library
ω‐Transaminases (ω‐TAs) show considerable potential for the synthesis of chiral amines. However, their low catalytic efficiency towards bulky substrates limits their application, and …
Number of citations: 5 onlinelibrary.wiley.com
F Uthoff, J Löwe, C Harms, K Donsbach… - The Journal of …, 2019 - ACS Publications
Ozanimod represents a recently developed, promising active pharmaceutical ingredient (API) molecule in combating multiple sclerosis. Addressing the goal of a scalable, economically …
Number of citations: 14 pubs.acs.org
PJ Gonzalez-Cabrera, E Jo, MG Sanna, S Brown… - Molecular …, 2008 - ASPET
Strong evidence exists for interactions of zwitterionic phosphate and amine groups in sphingosine-1 phosphate (S1P) to conserved Arg and Glu residues present at the extracellular …
Number of citations: 155 molpharm.aspetjournals.org
LM Lazinski, M Beaumet, B Roulier, R Gay, G Royal… - 2023 - chemrxiv.org
Melanogenesis inhibition constitutes a privileged therapeutic solution to treat skin hyperpigmentation, a major dermatological concern associated with the overproduction of melanin …
Number of citations: 0 chemrxiv.org
PM Woster - Polyamine Drug Discovery, 2011 - books.google.com
In the following chapters, a complete description of the design, bioevaluation and development of modulators of polyamine metabolism is presented. There are numerous synthetic …
Number of citations: 6 books.google.com
X Li, P Gui, R Yang, Z Lu, X Wang, C Luo… - Biocatalysis and …, 2023 - Taylor & Francis
ω-Transaminases (ω-TAs) are significant candidate enzymes in the biosynthesis of chiral amines for the pharmaceutical and chemical industries. Novel thermostable ω-TAs for potential …
Number of citations: 2 www.tandfonline.com
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
An efficient method has been developed for the synthesis of seven-membered biaryl lactams involving Pd-catalyzed, native amine-directed, ortho-arylation of benzylamines followed by …
Number of citations: 13 pubs.acs.org
D Narayanan, KT Tran, JS Pallesen… - Journal of medicinal …, 2022 - ACS Publications
Targeting the protein–protein interaction (PPI) between the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) and its repressor, Kelch-like ECH-associated protein 1 (…
Number of citations: 9 pubs.acs.org
X Meng, D Chen, R Liu, P Jiang… - The Journal of Organic …, 2021 - ACS Publications
A novel synthesis of 2-(cyanomethyl)benzoic esters from indanone derivatives has been established. This reaction proceeds via a deprotonation of alcohols with a chemical base, …
Number of citations: 2 pubs.acs.org

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